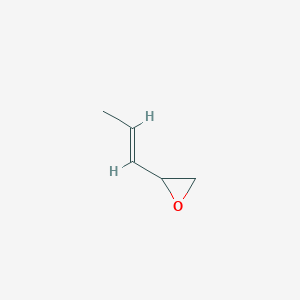
2-(1-Propenyl)oxirane
Descripción general
Descripción
“2-(1-Propenyl)oxirane”, also known as Allyl glycidyl ether, is a type of oxirane . It has the molecular formula C6H10O2 and a molecular weight of 114.1424 .
Synthesis Analysis
The synthesis of oxiranes, including “2-(1-Propenyl)oxirane”, often involves the use of catalysts such as sodium hydride (NaH) and t-BuOK . The reaction conditions often involve high temperatures, such as 70°C and 80°C . The synthesis process can yield good results, with yields often exceeding 80% .Molecular Structure Analysis
The molecular structure of “2-(1-Propenyl)oxirane” consists of a three-membered ring structure, with one of the vertices being an oxygen atom and the other two being carbons . The 3D structure of the molecule can be viewed using computational methods .Chemical Reactions Analysis
The chemical reactions involving “2-(1-Propenyl)oxirane” often involve ring-opening reactions . These reactions are typically catalyzed by tertiary amines and can lead to the formation of β-hydroxypropyl ester . The reaction kinetics and mechanism have been studied extensively, with experimental and theoretical approaches suggesting that the amine-catalyzed ring-opening reaction of oxirane by carboxylic acid is a series of parallel consecutive stages .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1-Propenyl)oxirane” are influenced by its molecular structure. For instance, the ring strain of oxiranes is typically around 107 kJ/mol . The addition of oxetanes to formulations can improve the polymerization kinetics and the final physical properties of the polymer films .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- Phenylalkyloxirane Derivatives: A study by Eistetter and Wolf (1982) showed that a series of 2-(phenylalkyl)oxirane-2-carboxylic acids were synthesized and exhibited significant blood glucose lowering activities in rats. Substituents like Cl or CF3 on the phenyl ring and a chain length of three to five carbon atoms were most effective (Eistetter & Wolf, 1982).
Chemical Synthesis and Reactions
- Fluorinated C4 Chiron Synthesis: Arnone et al. (1992) developed a method to obtain optically pure 2-(fluoromethyl)-2-[(4-methylphenylsulphinyl)methyl]oxirane, a versatile fluorinated compound used in synthesis (Arnone et al., 1992).
- Use in Determining Enantiomeric Excess of α-Chiral Amines: Rodríguez-Escrich et al. (2005) developed (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a chiral resolution reagent that reacts with various α-chiral primary and secondary amines through regioselective ring-opening (Rodríguez-Escrich et al., 2005).
Reaction Mechanisms and Environmental Chemistry
- Reaction of NO3 with Acyclic Monoalkenes: Berndt and Böge (1995) investigated the reactions of NO3 with various monoalkenes, including propene, and found oxiranes as one of the main products. These reactions were influenced by pressure and oxygen concentration (Berndt & Böge, 1995).
Pharmaceutical Applications
- Hydroxyenone Derivatives in Anti-Malarial Studies: Dalal et al. (2019) researched hydroxyenone derivatives obtained from photo-irradiation of oxiranes and found potent anti-malarial activity against chloroquine-sensitive P. falciparum (Dalal et al., 2019).
Polymer Chemistry
- Polymer Synthesis from Oxiranes: Merlani et al. (2015) synthesized a polymer from 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane, leading to a polyether with a carbonyl–aromatic π-stacked structure, demonstrating a novel application in polymer chemistry (Merlani et al., 2015).
Mecanismo De Acción
The mechanism of action of “2-(1-Propenyl)oxirane” in chemical reactions often involves the formation of an active center, which can last for hours or even weeks . This active center allows the cationic polymerization to proceed long after the irradiation has ceased, leading to dark cure or post-illumination polymerization .
Propiedades
IUPAC Name |
2-[(E)-prop-1-enyl]oxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-2-3-5-4-6-5/h2-3,5H,4H2,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHBFAGTEWFCBI-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




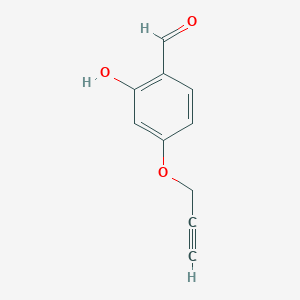
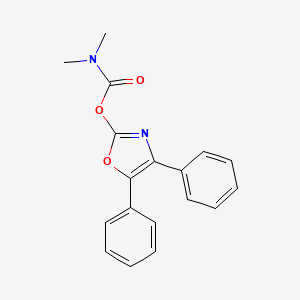
![2-[(4-Formyl-2-iodophenoxy)methyl]benzonitrile](/img/structure/B3330205.png)

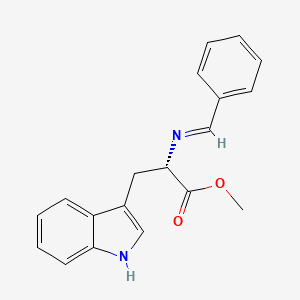
![5-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B3330243.png)

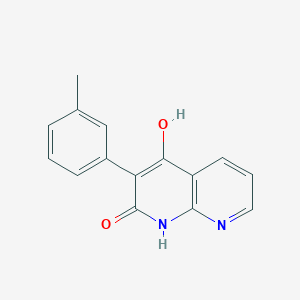
![6-Bromo-2H-benzo[e][1,3]thiazine-2,4(3H)-dione](/img/structure/B3330268.png)


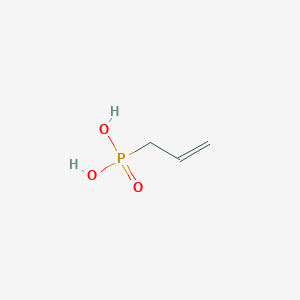
![2-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid](/img/structure/B3330313.png)